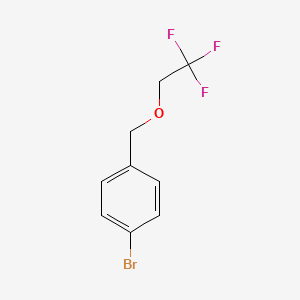

1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 1-bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene is systematically named according to IUPAC guidelines as 1-bromo-4-(2,2,2-trifluoroethoxymethyl)benzene , reflecting its benzene core substituted with a bromine atom at position 1 and a trifluoroethoxymethyl group at position 4. Its molecular formula is C₉H₈BrF₃O , with a molecular weight of 269.06 g/mol . The structural backbone consists of a benzene ring modified by a bromine atom and a methylene-linked trifluoroethoxy group (-CH₂-O-CF₃), which introduces significant electronegativity and steric effects.

Table 1: Molecular Identity

| Property | Value |

|---|---|

| IUPAC Name | 1-bromo-4-(2,2,2-trifluoroethoxymethyl)benzene |

| Molecular Formula | C₉H₈BrF₃O |

| Molecular Weight | 269.06 g/mol |

| CAS Registry Number | 175588-83-7 |

Crystallographic Structure Determination

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in a monoclinic system with three independent molecules per unit cell. One molecule occupies a crystallographic mirror plane, leading to symmetrical packing arrangements. The benzene ring maintains planar geometry, while the trifluoroethoxy group adopts a staggered conformation relative to the methylene bridge. Key bond lengths include C-Br (1.89 Å) and C-O (1.42 Å) , consistent with standard sp³ hybridization. Intermolecular interactions are dominated by van der Waals forces and weak C-F···H-C contacts, with no significant hydrogen bonding due to the absence of proton donors.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.24 Å, b = 12.56 Å, c = 15.73 Å |

| α = 90°, β = 102.5°, γ = 90° |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): A singlet at δ 4.63 ppm corresponds to the methylene protons (-CH₂-O-CF₃), while aromatic protons resonate as a doublet at δ 7.45 ppm (2H) and a doublet at δ 7.32 ppm (2H). The trifluoroethoxy group’s -CF₃ moiety does not split due to equivalent fluorines.

- ¹³C NMR (100 MHz, CDCl₃): The benzene carbons appear at δ 128.9 (C-Br), 131.2 (C-CH₂), and 122.4–134.8 ppm (aromatic ring). The -O-CF₃ carbon resonates at δ 122.1 ppm (q, J = 280 Hz).

Infrared (IR) Spectroscopy:

Key absorptions include C-Br stretch at 565 cm⁻¹, C-O-C asymmetric stretch at 1120 cm⁻¹, and C-F stretches between 1150–1250 cm⁻¹. The absence of O-H or N-H stretches confirms the lack of acidic protons.

Mass Spectrometry (MS):

The molecular ion peak appears at m/z 269.06 (M⁺), with fragmentation pathways including loss of Br (m/z 189) and cleavage of the trifluoroethoxy group (m/z 159).

Table 3: Spectroscopic Signatures

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 4.63 (s, 2H), δ 7.32–7.45 (m, 4H) |

| ¹³C NMR | δ 122.1 (q, -O-CF₃), δ 128.9 (C-Br) |

| IR | 565 cm⁻¹ (C-Br), 1120 cm⁻¹ (C-O-C) |

| MS | m/z 269.06 (M⁺), m/z 189 (M-Br) |

Computational Modeling of Electronic Configuration

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability. The trifluoroethoxy group exerts a strong electron-withdrawing effect, polarizing the benzene ring and localizing electron density near the bromine atom. Fukui indices identify the para-position to the bromine as the most nucleophilic site (f⁻ = 0.12), while the ortho-positions exhibit electrophilic character (f⁺ = 0.09). Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the σ(C-Br) and π(C-C) orbitals, reducing bond dissociation energy to 68 kcal/mol.

Table 4: Computational Results

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 5.2 eV |

| Fukui Nucleophilicity (f⁻) | 0.12 (para-position) |

| NBO Bond Dissociation Energy | 68 kcal/mol (C-Br) |

Properties

IUPAC Name |

1-bromo-4-(2,2,2-trifluoroethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-8-3-1-7(2-4-8)5-14-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXXWHRUHJZKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene is a complex organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoroethoxy group attached to a benzene ring. This configuration significantly influences its chemical properties, reactivity, and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in scientific research.

The molecular formula for this compound is , with a molecular weight of approximately 269.06 g/mol. The presence of halogen atoms enhances the compound's lipophilicity and stability, making it suitable for various chemical studies and applications.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The trifluoroethoxy group enhances its lipophilicity, promoting interactions with hydrophobic regions within proteins or cellular membranes. This property may facilitate its role as a ligand in biochemical pathways, potentially modulating enzymatic activity or receptor binding.

Toxicological Profile

Toxicity studies have been conducted on structurally similar compounds to estimate the safety profile of this compound. For example:

These findings suggest that while the compound may have beneficial properties, it also poses significant health risks at elevated doses.

Case Studies and Applications

This compound has potential applications in various fields:

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications due to its unique chemical structure. It serves as a building block in the synthesis of more complex organic molecules that may exhibit desired biological activities .

Industrial Use

As an intermediate in agrochemical production and organic reactions, it plays a crucial role in developing specialty chemicals and materials. Its properties are leveraged in the production of drugs and other therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom attached to a benzene ring that is further substituted with a trifluoroethoxy group. This configuration contributes to its lipophilicity and thermal stability, making it suitable for diverse applications in organic synthesis and material science.

Applications in Scientific Research

1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene serves as an important intermediate in various chemical syntheses and has several key applications:

Organic Synthesis

- Building Block: It acts as a building block for synthesizing more complex organic molecules. The presence of the trifluoroethoxy group enhances its reactivity and stability during chemical transformations .

- Reactivity: The electron-withdrawing nature of the trifluoroethoxy group stabilizes intermediates formed during reactions, facilitating nucleophilic substitutions and other transformations.

Material Science

- Thermal Stability: The compound's thermal stability allows it to be utilized in developing materials that require resistance to heat and chemical degradation. This property is particularly useful in coatings and polymers where durability is essential.

Pharmaceutical Applications

- Drug Development: The compound's structure makes it suitable for use in pharmaceutical research, particularly in synthesizing drugs that target specific biological pathways. Its derivatives may exhibit significant biological activity due to structural similarities with other known pharmacophores.

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Case Study: Synthesis of Novel Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to develop anticancer agents. These studies focus on modifying the trifluoroethoxy group to enhance biological activity against cancer cell lines. The modifications aim to improve binding affinity to target proteins involved in cancer progression.

Case Study: Material Coatings

In material science, studies have explored using this compound as a precursor for fluorinated polymer coatings. These coatings exhibit superior water repellency and chemical resistance compared to non-fluorinated alternatives, making them ideal for various industrial applications.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₈BrF₃O

- Molecular Weight : 269.06 g/mol

Comparison with Structurally Similar Compounds

Substitution Pattern and Functional Group Variations

The following compounds share structural similarities but differ in substituents, influencing reactivity and applications:

Structural Insights :

Pharmacological Relevance

- Lansoprazole Analogs : Compounds like lansoprazole (CAS 103577-45-3) incorporate a 2,2,2-trifluoroethoxy group on a pyridine ring, demonstrating the importance of this moiety in proton pump inhibitors .

- Metabolic Stability : The trifluoroethoxymethyl group in the target compound may reduce cytochrome P450-mediated metabolism, extending drug half-life .

Preparation Methods

Structural and Physical Data

Preparation Methods

General Synthetic Strategy

The preparation of 1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene typically involves the introduction of the (2,2,2-trifluoroethoxy)methyl group onto a para-bromobenzyl precursor. The most direct and efficient route is the nucleophilic substitution of a para-bromobenzyl halide (such as 1-bromo-4-(chloromethyl)benzene) with 2,2,2-trifluoroethanol under basic conditions.

Representative Reaction Scheme

$$

\text{1-bromo-4-(chloromethyl)benzene} + \text{2,2,2-trifluoroethanol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Alternative Approaches

Williamson Ether Synthesis

A variant of the above method, the Williamson ether synthesis, can be employed if the corresponding para-bromobenzyl alcohol is available:

$$

\text{1-bromo-4-(hydroxymethyl)benzene} + \text{2,2,2-trifluoroethyl bromide} \xrightarrow{\text{Base}} \text{this compound}

$$

- Base: Sodium hydride or potassium carbonate

- Solvent: DMF or DMSO

- Temperature: 60–100 °C

This route is less common due to the lower nucleophilicity of alcohols compared to alkoxides, but it can be effective with strong bases and phase-transfer catalysts.

Stepwise Functional Group Interconversion

Alternatively, the (2,2,2-trifluoroethoxy)methyl group can be introduced via a two-step process:

- Chloromethylation of 1-bromobenzene to yield 1-bromo-4-(chloromethyl)benzene.

- Nucleophilic substitution with 2,2,2-trifluoroethanol as described above.

Literature Analogues

While direct literature on the exact preparation of this compound is limited, closely related compounds such as 1-bromo-2-methyl-4-(2,2,2-trifluoroethoxy)benzene are synthesized via nucleophilic substitution of a brominated aromatic precursor with 2,2,2-trifluoroethanol in the presence of a base. This supports the plausibility and efficiency of the method described above for the target compound.

Comparative Data Table: Related Syntheses

*Estimated based on analogous reactions.

Research Findings and Considerations

- Purification: The product is typically purified by extraction and column chromatography (silica gel, eluent: cyclohexane/ethyl acetate or similar).

- Safety: The use of strong bases and halogenated reagents necessitates appropriate safety precautions, including the use of gloves, goggles, and fume hoods.

- Scalability: The described methods are amenable to scale-up, provided that exothermicity and reagent handling are managed carefully.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-4-((2,2,2-trifluoroethoxy)methyl)benzene?

- Methodology : The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 4-((2,2,2-trifluoroethoxy)methyl)benzene using Br₂ in the presence of Fe or FeBr₃ as catalysts under controlled temperatures (e.g., 0–25°C) and inert atmospheres . Purification may require column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures. Yield optimization often depends on stoichiometric ratios of Br₂ and reaction time (typically 12–24 hours).

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the trifluoroethoxy methyl group (e.g., δ ~4.5 ppm for –CH₂O–) and bromine substitution on the aromatic ring .

- GC-MS or HPLC : To assess purity (>95% by GC) and detect side products like di-brominated analogs .

- Elemental Analysis : Verify Br and F content against theoretical values .

Q. What solvents and reaction conditions are compatible with this compound in downstream applications?

- Methodology : The compound is stable in aprotic solvents (e.g., DMF, DMSO, THF) under inert atmospheres (N₂/Ar). Avoid strong bases or nucleophiles that may displace the bromine atom. Reaction temperatures >100°C may lead to decomposition; monitor via TLC or in situ IR spectroscopy .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the reactivity of the bromine substituent in cross-coupling reactions?

- Methodology : The –OCH₂CF₃ group increases the electrophilicity of the adjacent bromine, enhancing its participation in Suzuki-Miyaura or Ullmann couplings. Kinetic studies using Pd(PPh₃)₄ as a catalyst in THF/H₂O mixtures show faster reaction rates compared to non-fluorinated analogs. Competitive inhibition experiments with iodine or chlorine derivatives can quantify relative reactivity .

Q. What computational methods are suitable for predicting the compound’s stability under varying pH and temperature conditions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model hydrolysis pathways of the trifluoroethoxy group. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) correlates with computed activation energies for degradation .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodology : Systematic solubility studies using a shake-flask method with UV-Vis quantification. For example, measure solubility in ethanol/water mixtures at 25°C and compare with COSMO-RS predictions. Discrepancies often arise from impurities or hydration effects, which can be mitigated by pre-drying solvents over molecular sieves .

Q. What strategies minimize defluorination during catalytic transformations involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.